2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole
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Overview
Description
2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a 1,3,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a brominated pyridine derivative with a cyclopropyl-substituted oxadiazole precursor under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine
- 2-Bromo-6-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridine
- 2-Bromo-6-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]pyridine
Uniqueness
2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique biological activities .
Properties
Molecular Formula |
C11H10BrN3O |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H10BrN3O/c12-9-3-1-2-8(13-9)6-10-14-15-11(16-10)7-4-5-7/h1-3,7H,4-6H2 |
InChI Key |
FWHWOTTYIMZAIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)CC3=NC(=CC=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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